molecular formula C9H20ClNO2 B2357859 (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride CAS No. 2418593-34-5

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride

Cat. No.: B2357859
CAS No.: 2418593-34-5
M. Wt: 209.71
InChI Key: MBTDFDLKJADWOJ-DTWKUNHWSA-N
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Description

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride is a chiral piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess . This method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar enantioselective techniques. The use of immobilized lipase on diatomaceous earth (Amano PS-D) has been reported to provide excellent enantiomeric excess, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3,4-Dimethoxy-3,4-dimethylpiperidine;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4S)-3,4-dimethoxy-3,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-8(11-3)5-6-10-7-9(8,2)12-4;/h10H,5-7H2,1-4H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRFRKYNJBZRRG-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1(C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC[C@@]1(C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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